Dicyclohexylamine benzoate
Overview
Description
Dicyclohexylamine is an organic compound that belongs to the aliphatic amine class . It is a colorless liquid, although commercial samples can appear yellow . It has a fishy odor, typical for amines . It is sparingly soluble in water . As an amine, it is an organic base and useful precursor to other chemicals .
Synthesis Analysis
Dicyclohexylamine, as a mixture with cyclohexylamine, is prepared by the catalytic hydrogenation of aniline (phenylamine), with a catalyst of ruthenium and/or palladium . This method produces mainly cyclohexylamine with little dicyclohexylamine . Better results have been reported when the catalyst is applied to a support of niobic acid and/or tantalic acid . It is also obtained by reductive amination of cyclohexanone with ammonia or cyclohexylamine . Dicyclohexylamine may also be prepared by pressure hydrogenation of diphenylamine using a ruthenium catalyst, or by the reaction of cyclohexanone with cyclohexylamine in the presence of a palladium/carbon catalyst under a hydrogen pressure of about 4 mm Hg .Molecular Structure Analysis
The molecular structure of Dicyclohexylamine is derived from the InChI character string . The molecular formula is C12H23N . It is a colorless to pale yellow liquid with a distinct amine-like odor .Chemical Reactions Analysis
Dicyclohexylamine is an excipient in commercial fumagillin formulations used in veterinary medicine. Its presence originates from the use of selected amines to form a salt with fumagillin and hence improve the stability of the active ingredient as well as its solubility in water .Physical and Chemical Properties Analysis
Dicyclohexylamine has a molecular weight of 181.32 g/mol. It has a melting point range of -4 to -3 °C and a boiling point range of 256 to 257 °C . The density of Dicyclohexylamine is 0.894 g/cm³ at 20 °C . It exhibits slight solubility in water but readily dissolves in organic solvents such as ethanol, ether, and chloroform .Scientific Research Applications
Corrosion Inhibition
- Steel Corrosion Inhibition : Dicyclohexylamine benzoate, in combination with sodium benzoate, is utilized for corrosion inhibition in steel. Studies have shown that these compounds are effective in controlling corrosion of steel products, particularly in industrial and marine atmospheres (Kahraman, Saricimen, Malaibari, & Rauf, 2016). Another study indicated that dicyclohexylamine nitrite, a related compound, was effective in reducing corrosion rates in steel immersed in distilled water and salt solutions (Malaibari, Kahraman, & Rauf, 2013).
Biocompatibility and Polymerization
- Biocompatibility in Polymer Synthesis : Dicyclohexylamine is used as an initiator in the polymerization of γ-benzyl-l-glutamate N-carboxyanhydride, contributing to the synthesis of biocompatible polymers like poly(γ-benzyl-l-glutamate). This process involves examining the influence of monomer concentration, reaction temperature, and time on polymerization. The biocompatibilities of the resulting polymers are evaluated, indicating potential applications in biomedical fields (Han et al., 2013).
Microbial Metabolism and Environmental Applications
- Microbial Metabolism Studies : Dicyclohexylamine and its derivatives are used in studying the metabolism of benzoate and related compounds by microorganisms. For example, the metabolism of benzoate by “Syntrophus aciditrophicus” in cocultures with hydrogen-using microorganisms was studied to understand the degradation of this compound in environmental contexts (Elshahed et al., 2001).
Catalysis and Chemical Synthesis
- Catalysis in Polymer Synthesis : In the field of chemical synthesis, dicyclohexylamine is used as a chain transfer agent in organolanthanide-mediated ethylene polymerizations. This facilitates the production of amine-terminated polyethylenes, demonstrating its utility in specialized chemical manufacturing processes (Amin & Marks, 2007).
Inhibition of Bacterial Growth
- Inhibition of Bacterial Growth : Dicyclohexylamine has been studied for its effects on bacterial growth, particularly in the context of inhibiting the growth of mastitis pathogens. This research provides insights into its potential application as a bacteriostatic agent (Mattila, Honkanen-Buzalski, & Pösö, 1984).
Anaerobic Metabolism Studies
- Studies on Anaerobic Metabolism : Investigations into the anaerobic metabolism of compounds like cyclohex-1-ene-1-carboxylate by Rhodopseudomonas palustris have utilized dicyclohexylamine. This research helps in understanding the microbial degradation of aromatic compounds under anaerobic conditions (Perrotta & Harwood, 1994).
Mechanism of Action
Safety and Hazards
Dicyclohexylamine is considered hazardous. It is toxic if swallowed or in contact with skin . It causes severe skin burns and eye damage . It may cause respiratory irritation . It is recommended to use personal protective equipment as required, and to use only outdoors or in a well-ventilated area .
Future Directions
Dicyclohexylamine has applications that are similar to those of cyclohexylamine, namely the production of antioxidants in rubber and plastics, vulcanization accelerators for rubber, corrosion inhibitors in steam pipes and boilers, agrochemicals, textile chemicals, catalysts for flexible polyurethane foams . Dicyclohexylammonium nitrite with vapor pressure 0.00001 mmHg is used as a VCI for corrosion-preventive packaging of steel, owing to its chemical stability, compatibility, volatility, vapor transport, diffusion, solubility, and corrosion inhibition properties .
Properties
IUPAC Name |
benzoic acid;N-cyclohexylcyclohexanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C7H6O2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;8-7(9)6-4-2-1-3-5-6/h11-13H,1-10H2;1-5H,(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNPHOLOYSXYNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2073140 | |
Record name | Benzoic acid dicyclohexylamine salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2073140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22355-34-6 | |
Record name | Benzoic acid, compd. with N-cyclohexylcyclohexanamine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22355-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, compd. with N-cyclohexylcyclohexanamine (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022355346 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid dicyclohexylamine salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2073140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, compound with dicyclohexylamine (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.832 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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